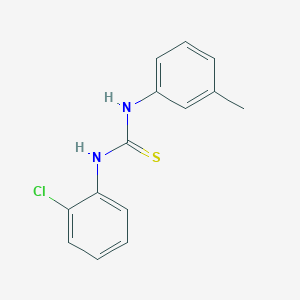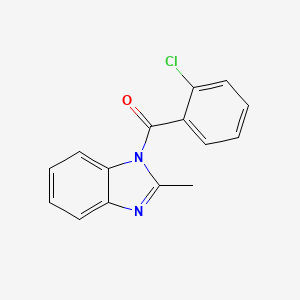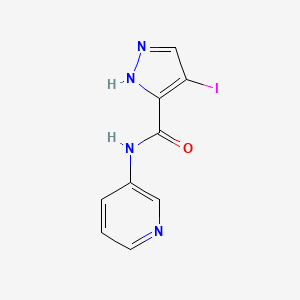
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. In
Scientific Research Applications
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been shown to have antitumor properties by inducing apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have antidiabetic properties by reducing blood glucose levels and improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its broad range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, neuroprotective, and antidiabetic properties. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to have a good safety profile in animal studies. However, one of the limitations of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. One potential area of research is the development of more efficient synthesis methods that can yield higher purity N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. Another area of research is the investigation of the mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, which could lead to the discovery of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in human clinical trials. Finally, the potential use of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in combination with other drugs for the treatment of various diseases should also be explored.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 2-chloroaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. The purity of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea can be enhanced through recrystallization from an appropriate solvent.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-5-4-6-11(9-10)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPIIGOLNGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-methylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)

![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)